molecular formula C19H21ClN2O5S B2711883 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922023-41-4

5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2711883
CAS No.: 922023-41-4
M. Wt: 424.9
InChI Key: SJBBSSAAEDGHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This benzo[b][1,4]oxazepine derivative is structurally characterized by a sulfonamide group linking a substituted benzene ring to a complex oxazepinone core. Compounds within this structural class have been investigated for their potential as potent kinase inhibitors. Specifically, heterocyclic amides and sulfonamides featuring the tetrahydrobenzo[b][1,4]oxazepin scaffold have been identified in patent literature as potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIP1) . RIP1 kinase is a critical regulator of inflammation and cell death (necroptosis), and its inhibition is a promising therapeutic strategy for the treatment of a wide range of human diseases and disorders, including inflammatory, autoimmune, and neurodegenerative conditions, as well as tissue injuries mediated by necroptosis . The presence of the sulfonamide group is a common feature in many bioactive molecules and is known to contribute to strong binding affinity with enzymatic targets. As such, this compound represents a valuable chemical tool for researchers studying cellular signaling pathways, enzyme inhibition mechanisms, and the role of RIP1 in disease models. It is intended for use in non-clinical, non-therapeutic laboratory research. This product is for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-19(2)11-27-15-8-6-13(10-14(15)22(3)18(19)23)21-28(24,25)17-9-12(20)5-7-16(17)26-4/h5-10,21H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBBSSAAEDGHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzamide derivatives and is characterized by the following structural features:

  • Chloro and Methoxy Substituents : These groups enhance the compound's lipophilicity and influence its interaction with biological targets.
  • Tetrahydrobenzo[b][1,4]oxazepin Core : This ring structure is significant for its biological activity and potential receptor interactions.
PropertyValue
Molecular FormulaC20_{20}H21_{21}ClN2_{2}O4_{4}
Molecular Weight388.8 g/mol
CAS Number921867-71-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanism includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Binding : It may bind to neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies suggest potential efficacy in treating depressive disorders by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

Toxicology and Safety Profile

While the therapeutic potential is notable, understanding the safety profile is crucial. Toxicological assessments indicate that:

  • The compound has a moderate toxicity profile in animal models.
  • Further studies are needed to determine long-term effects and safe dosage ranges.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

However, insights can be drawn from general trends in sulfonamide chemistry and related heterocyclic systems. Below is a comparative analysis based on hypothetical analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Benzo[b][1,4]oxazepine Cl, OCH₃, CH₃ groups Not specified in evidence N/A
Zygocaperoside (from Zygophyllum fabago) Triterpenoid saponin Sugar moieties, hydroxyl groups Antifungal, cytotoxic
Isorhamnetin-3-O-glycoside Flavonoid glycoside Methoxy, glycosidic linkage Antioxidant, anti-inflammatory
Generic Benzenesulfonamide Derivatives Sulfonamide-linked Variable (e.g., Cl, CF₃, NH₂) Enzyme inhibition, antimicrobial General knowledge

Key Observations :

Structural Complexity: The target compound’s benzo-oxazepine scaffold is more complex than the triterpenoid (Zygocaperoside) or flavonoid (Isorhamnetin) frameworks in . This complexity may influence bioavailability or target selectivity.

Data Limitations : The evidence lacks physicochemical or biological data for the target compound, precluding direct comparisons with analogs like Zygocaperoside, which has documented antifungal activity .

Research Findings and Data Gaps

Spectroscopic Characterization :

While provides NMR and UV data for Zygocaperoside and Isorhamnetin-3-O-glycoside (Tables 1 and 2 in ), analogous data for the target compound are absent. For example:

  • 1H-NMR: Zygocaperoside exhibits signals for methyl groups (δ 0.8–1.5 ppm) and anomeric protons (δ 4.3–5.5 ppm), whereas the target compound’s methyl and methoxy groups would likely resonate at δ 1.2–3.5 ppm.
  • 13C-NMR : The benzo-oxazepine carbonyl (C=O) in the target compound would appear near δ 170–180 ppm, similar to ketones in other heterocycles.

Toxics Release Inventory (TRI) Considerations :

and highlight reporting discrepancies for manganese, zinc, and lead compounds . While unrelated to the target compound, these underscore the importance of accurate chemical data reporting—a critical factor for regulatory compliance in pharmaceutical or industrial applications.

Q & A

Q. What strategies can validate synergistic effects between this compound and existing therapeutics (e.g., in oncology)?

  • Methodology : Use isobolographic analysis to quantify synergy in combination studies. Perform transcriptomic profiling (RNA-seq) to identify pathway crosstalk. Validate findings in patient-derived xenograft (PDX) models with dual-agent dosing .

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